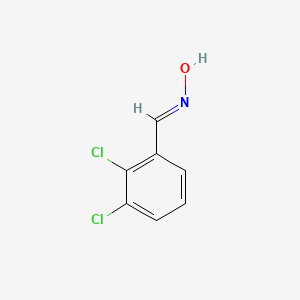

2,3-Dichlorobenzaldoxime

Description

Contextualization in Halogenated Aromatic Aldoxime Chemistry

Halogenated aromatic aldoximes are a class of compounds characterized by a halogen-substituted aromatic ring attached to an aldoxime group. The nature and position of the halogen substituents significantly influence the reactivity of both the aromatic ring and the oxime functional group. In 2,3-Dichlorobenzaldoxime, the two chlorine atoms are electron-withdrawing, which affects the electron density of the benzene (B151609) ring and the properties of the aldoxime.

The oxime group itself is versatile, capable of acting as a nucleophile and participating in various reactions such as rearrangements, cyclizations, and conversions to other functional groups like nitriles. acs.orgnih.gov The halogenation of aldoximes is a key reaction for producing highly functionalized molecules like hydroximoyl chlorides, which are precursors to nitrile oxides for 1,3-dipolar cycloaddition reactions. researchgate.net

Significance as a Synthetic Intermediate

This compound is primarily valued for its role as a synthetic intermediate. chemicalbook.com Its utility stems from the reactivity of the oxime group, which can be readily converted into other functional groups.

One of the most common transformations of aldoximes is their dehydration to form nitriles. This can be achieved using various dehydrating agents. For instance, 2,6-dichlorobenzaldoxime (B1311563) can be converted to 2,6-dichlorobenzonitrile (B3417380) in high yield using acetic anhydride. google.com A general method for converting aromatic aldehydes to nitriles involves reaction with hydroxylamine (B1172632) hydrochloride and sodium acetate (B1210297) in a formic acid-water mixture. nih.govambeed.com This process proceeds through an aldoxime intermediate.

Furthermore, aldoximes are precursors for the synthesis of various heterocyclic compounds. chemicalbook.com For example, the related 2,6-dichlorobenzaldoxime has been used in the synthesis of isoxazoles through reaction with appropriate reagents. nih.govsemanticscholar.org These heterocyclic structures are often scaffolds for bioactive molecules.

The compound also serves as a precursor in the synthesis of pesticides and pharmaceuticals. google.com For example, 2,6-dichlorobenzaldoxime is an intermediate in the production of benzoylurea (B1208200) insecticides like hexaflumuron (B1673140) and diflubenzuron. google.com

Overview of Research Trajectories

Research involving dichlorobenzaldoximes has explored various facets of their chemistry and applications. Studies have focused on optimizing the synthesis of these compounds and their subsequent conversion to other valuable chemicals. For instance, methods have been developed for the efficient synthesis of 2,6-dichlorobenzaldoxime from 2,6-dichlorobenzal chloride and hydroxylamine. google.com

Investigations into the reactivity of aldoximes, including their oxidative cyclization to form isoxazolines and other heterocycles, are an active area of research. beilstein-journals.org The electrochemical reduction of aldoximes to nitriles has also been explored as a sustainable synthetic method. researchgate.net

In medicinal chemistry, derivatives of dichlorobenzaldoximes have been investigated for their biological activity. For instance, compounds derived from 2,6-dichlorobenzaldoxime have been synthesized and evaluated for their potential as photoswitchable agonists for the farnesoid X receptor (FXR), a target for metabolic diseases. nih.gov

Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₇H₅Cl₂NO |

| Molar Mass | 190.03 g/mol |

| Appearance | Colorless to slightly yellow crystalline solid |

| Melting Point | 127-129 °C |

| Boiling Point | 287.5 °C at 760 mmHg |

| Density | 1.38 g/cm³ |

| Solubility | Almost insoluble in water, soluble in ethanol (B145695) and chloroform |

Table based on data from ChemBK.

Structure

2D Structure

3D Structure

Properties

CAS No. |

4414-54-4 |

|---|---|

Molecular Formula |

C7H5Cl2NO |

Molecular Weight |

190.02 g/mol |

IUPAC Name |

(NZ)-N-[(2,3-dichlorophenyl)methylidene]hydroxylamine |

InChI |

InChI=1S/C7H5Cl2NO/c8-6-3-1-2-5(4-10-11)7(6)9/h1-4,11H/b10-4- |

InChI Key |

UDEADLUKAYYZNF-WMZJFQQLSA-N |

SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NO |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)Cl)/C=N\O |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)Cl)C=NO |

Origin of Product |

United States |

Synthetic Methodologies for 2,3 Dichlorobenzaldoxime and Its Precursors

Precursor Synthesis: 2,3-Dichlorobenzaldehyde (B127699)

The industrial and laboratory-scale production of 2,3-Dichlorobenzaldehyde can be accomplished through several distinct chemical routes, including the oxidation of 2,3-Dichlorotoluene, the hydrolysis of a dibrominated intermediate, and a pathway involving diazotization reactions.

A modern approach for synthesizing 2,3-Dichlorobenzaldehyde involves the continuous liquid-phase oxidation of 2,3-Dichlorotoluene. google.com This method is noted for its mild conditions, high efficiency, and enhanced safety through the use of continuous-flow microreactors. google.com The process utilizes 2,3-Dichlorotoluene as the starting material, with hydrogen peroxide serving as the oxidant and acetic acid as the solvent. google.com

The efficacy of the continuous oxidation process is dependent on a mixed metal-ion complex catalyst. google.com The catalytic system typically involves a combination of cobalt, molybdenum, and bromine compounds. google.com Specific examples of catalysts used include cobalt acetate (B1210297), sodium molybdate, and sodium bromide. google.com These oil-soluble catalysts are dissolved in the reaction medium, with the molar ratio of the catalyst to the 2,3-Dichlorotoluene substrate being a critical parameter for reaction efficiency. google.com

Process optimization in a continuous flow tubular reactor allows for precise control over reaction parameters, which is crucial for maximizing the yield and selectivity of 2,3-Dichlorobenzaldehyde. google.com By adjusting flow rates, temperature, and residence time, the formation of byproducts can be minimized. google.com

Table 1: Optimized Process Parameters for Continuous Oxidation of 2,3-Dichlorotoluene google.com

| Parameter | Value |

| Catalyst System | Cobalt acetate, Sodium molybdate, Sodium bromide |

| Oxidant | Hydrogen Peroxide (H₂O₂) |

| Solvent | Acetic Acid |

| n(H₂O₂):n(Substrate) | 2:1 |

| Reaction Temperature | 100-130 °C |

| Residence Time | 1600-1800 s |

| Reactor Type | Continuous Flow Tubular Reactor |

Another significant synthetic route is a two-step method that begins with the bromination of 2,3-Dichlorotoluene to form a 2,3-Dichlorobenzal Bromide intermediate, which is subsequently hydrolyzed to yield the target aldehyde. patsnap.com This method is valued for its high selectivity and the high purity of the final product. patsnap.com

The first step involves the bromination of 2,3-Dichlorotoluene in a solvent such as 1,2-dichloroethane, using bromine and hydrogen peroxide, catalyzed by an azonitrile compound like azobisisobutyronitrile. patsnap.com The resulting 2,3-Dichlorobenzal Bromide is then hydrolyzed in a second step by heating it with an aqueous solution of hydrogen bromide and N,N-dimethylacetamide, which acts as an auxiliary solvent. patsnap.com The final product is isolated through steam stripping and recrystallization. patsnap.com

Table 2: Research Findings on the Hydrolysis of 2,3-Dichlorobenzal Bromide patsnap.com

| Embodiment | Bromination Temp. | Hydrolysis Conditions | Yield | Purity (GC) |

| 1 | 80°C | 9% HBr (aq), 130-140°C, 8h | - | >99.5% |

| 2 | 85°C | 8% HBr (aq), 130-140°C, 8h | 80.6% | >99.5% |

| 3 | 85°C | 10% HBr (aq), 130-140°C, 8h | - | >99.5% |

A classic chemical pathway to 2,3-Dichlorobenzaldehyde involves the diazotization of 2,3-dichloroaniline (B127971). google.comorgsyn.org This method, while older, offers a high-yield, one-step oxidation process from readily available materials. google.com

The synthesis begins with the preparation of a diazonium salt from 2,3-dichloroaniline hydrochloride in an acidic medium. google.com This reaction requires strict temperature control, typically between 2-7°C. google.com The resulting diazonium salt is then reacted with formaldoxime (B1209246) in the presence of a copper(II) sulfate (B86663) catalyst, which is reduced in situ to the active univalent copper ion. google.com An ammonium (B1175870) ion stabilizer is also introduced. google.com The crude 2,3-Dichlorobenzaldehyde is obtained and subsequently purified by extraction and recrystallization to achieve a final yield of approximately 51%. google.com

Table 3: Key Parameters for the Diazotization-Myerwine Synthesis Route google.com

| Step | Key Reagents | Catalyst/Stabilizer | Temperature | Outcome |

| Diazotization | 2,3-dichloroaniline HCl, NaNO₂, HCl | - | 2-7 °C | Diazonium Salt |

| Myerwine Reaction | Diazonium Salt, Formaldoxime | Copper Sulfate, Ammonium Chloride | 5-10 °C | Crude 2,3-Dichlorobenzaldehyde |

| Purification | Crude Aldehyde, CH₂Cl₂, Activated Carbon | - | Reflux, then Crystallization | Purified Product (Yield: 51%) |

Catalytic Systems in Oxidation Processes

Hydrolysis of Dichlorobenzal Bromide Intermediates

Direct Synthesis of 2,3-Dichlorobenzaldoxime

The final step in producing this compound is the direct conversion of its aldehyde precursor. The foundational method for this transformation is the reaction of 2,3-Dichlorobenzaldehyde with a hydroxylamine (B1172632) salt, most commonly hydroxylamine hydrochloride.

This classical condensation reaction involves the nucleophilic attack of hydroxylamine on the carbonyl carbon of the aldehyde. The reaction is typically carried out in a protic solvent system, such as ethanol (B145695) or an ethanol-water mixture. To drive the reaction to completion and neutralize the hydrochloric acid liberated from the hydroxylamine salt, a mild base like sodium acetate is often added. The mixture is heated to facilitate the formation of the oxime, which can then be isolated from the reaction mixture, often through precipitation and subsequent recrystallization to yield the purified this compound product.

Condensation Reactions with Hydroxylamine Derivatives

The foundational method for synthesizing this compound is the condensation reaction between 2,3-dichlorobenzaldehyde and a hydroxylamine derivative, most commonly hydroxylamine hydrochloride. This reaction, a cornerstone of oxime formation, proceeds through the nucleophilic addition of hydroxylamine to the aldehyde's carbonyl carbon, followed by dehydration to yield the C=NOH functional group characteristic of an oxime. ijprajournal.com The reaction equilibrium and rate are significantly influenced by the pH of the medium, leading to the development of both acid-catalyzed and base-mediated approaches.

Acid-Catalyzed Approaches

In an acidic environment, the carbonyl oxygen of 2,3-dichlorobenzaldehyde is protonated, which enhances the electrophilicity of the carbonyl carbon. This increased positive character facilitates the nucleophilic attack by hydroxylamine. Traditional methods often involve refluxing the aldehyde and hydroxylamine hydrochloride in an organic solvent with an acid catalyst. ijprajournal.com

A specific protocol for aromatic aldehydes involves dissolving the aldehyde, hydroxylamine hydrochloride, and sodium acetate in a mixture of formic acid and water. The reaction mixture is then stirred at an elevated temperature (e.g., 80°C) until the starting aldehyde is consumed. ambeed.com The use of an acid catalyst like formic acid ensures the reaction proceeds efficiently. ambeed.com While effective, these methods can require extended reaction times and the use of potentially hazardous organic solvents. ijprajournal.com

Base-Mediated Methodologies

Base-mediated strategies offer an alternative to acid catalysis. In this approach, a base is used to deprotonate hydroxylamine hydrochloride, generating the more nucleophilic free hydroxylamine (NH₂OH) or the hydroxylamide anion (NH₂O⁻). This potent nucleophile readily attacks the carbonyl carbon of 2,3-dichlorobenzaldehyde.

Commonly employed bases include sodium acetate or sodium hydroxide (B78521). smolecule.com For instance, a high-yield synthesis of a related compound, 2,4-dichlorobenzaldoxime, was achieved by reacting the corresponding aldehyde with hydroxylamine hydrochloride in an ethanol-water mixture and adding an aqueous solution of sodium hydroxide at a controlled temperature. chemicalbook.com This method proceeded to completion within 2 hours at room temperature, yielding the product in 98% yield after acidification and extraction. chemicalbook.com Another approach involves reacting 2,3-dichlorobenzaldehyde with hydroxylamine hydrochloride in the presence of a base like sodium acetate to produce the desired oxime. smolecule.com These base-mediated routes can be advantageous as they may reduce the formation of nitrile byproducts, which can arise from the over-dehydration of the oxime intermediate under certain conditions.

Catalytic Aldoxime Formation

To improve reaction efficiency and selectivity, various catalysts have been explored for aldoxime synthesis. These catalysts can function under milder conditions and often provide higher yields in shorter reaction times compared to traditional uncatalyzed methods.

One notable catalytic system involves the use of a ruthenium pincer catalyst. This catalyst facilitates the direct synthesis of oximes from alcohols and hydroxylamine hydrochloride. researchgate.net The mechanism involves the ruthenium-catalyzed oxidation of the alcohol to an aldehyde in situ, which then immediately condenses with hydroxylamine to form the oxime. researchgate.net Another advanced catalytic system employs a water-soluble iridium complex, [Cp*Ir(H₂O)₃][OTf]₂, which effectively catalyzes the rearrangement of aldoximes to amides but is also highly efficient in the one-pot synthesis of aldoximes from aldehydes and hydroxylamine hydrochloride in water. rsc.org

Metal oxides have also been utilized as effective and often reusable catalysts. For example, Zinc Oxide (ZnO) has been described as a catalyst for the synthesis of aldoximes from aldehydes in a solventless system at 80°C. nih.gov Similarly, Bismuth(III) oxide (Bi₂O₃) has been demonstrated as a highly efficient, non-toxic, and inexpensive catalyst for the solvent-free synthesis of both aldoximes and ketoximes under grinding conditions at room temperature. nih.govd-nb.infosmolecule.com

Below is a table summarizing various catalytic approaches for aldoxime synthesis.

Table 1: Catalytic Methods for Aldoxime Synthesis

| Catalyst | Reactants | Conditions | Yield | Reference |

|---|---|---|---|---|

| ZnO | Aldehyde, Hydroxylamine | Solvent-free, 80°C | Not specified | nih.gov |

| Bi₂O₃ | Aldehyde, Hydroxylamine HCl | Grinding, Room Temp, 15-30 min | 85-95% | smolecule.com |

| Ruthenium Pincer Complex | Alcohol, Hydroxylamine HCl | Not specified | Not specified | researchgate.net |

| [Cp*Ir(H₂O)₃][OTf]₂ | Aldehyde, Hydroxylamine HCl | Water, Room Temp | Good to Excellent | rsc.org |

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, which aim to reduce waste and the use of hazardous substances, several environmentally friendly methods for synthesizing oximes have been developed. acs.org These approaches focus on using safer solvents, reducing energy consumption, and employing catalytic, high-atom-economy reactions. ijprajournal.comacs.org

A significant green approach is the use of water as a solvent, which is non-toxic, inexpensive, and environmentally benign. ias.ac.in Efficient synthesis of aldoximes has been reported by reacting aldehydes with hydroxylamine hydrochloride in water, sometimes with the aid of a catalyst or ultrasound irradiation to enhance reaction rates. ijprajournal.comajol.info One study highlighted a catalyst-free method using a mineral water/methanol solvent mixture at room temperature, promoting an economical and eco-friendly synthesis of aryl oximes. ias.ac.in The natural minerals in the water are suggested to aid the reaction. ias.ac.in

Solvent-free, or solid-state, reactions represent another key green strategy. Mechanochemical methods, such as grinding the reactants together in a mortar and pestle, have proven highly effective. nih.govd-nb.info The use of Bi₂O₃ as a catalyst in a solvent-free grinding method converts carbonyl compounds to their corresponding oximes in excellent yields (up to 98%) in a very short time at room temperature. nih.govd-nb.info This technique minimizes waste and avoids the use of volatile organic solvents. d-nb.info

Ultrasound irradiation is another green tool that can accelerate reactions, often leading to higher yields in shorter times under milder conditions. ajol.info The sonochemical synthesis of oximes involves irradiating a mixture of a carbonyl compound and hydroxylamine hydrochloride in water or a water-ethanol mixture. The reaction is often complete within minutes, and the products can precipitate directly from the solution in high purity. ajol.info

Table 2: Green Synthesis Approaches for Aldoximes

| Method | Key Feature | Solvents/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Aqueous Synthesis | Use of water as a safe solvent | Mineral water/methanol, Room Temp | High efficiency | ias.ac.in |

| Ultrasound Irradiation | Rapid reaction rates | Water or Water/Ethanol, Room Temp, ~2 min | 81-95% | ajol.info |

| Grindstone Chemistry | Solvent-free reaction | Grinding with Bi₂O₃ catalyst, Room Temp | 60-98% | nih.gov |

| Natural Acid Catalysis | Use of natural, biodegradable catalysts | Aqueous extracts of Vitis lanata, Mangifera indica, or Citrus limetta juice | Not specified | ijprajournal.com |

Chemical Transformations and Reactivity of 2,3 Dichlorobenzaldoxime

General Reaction Pathways of Aldoximes

Aldoximes, as a class of compounds, exhibit a rich and varied reactivity profile owing to the presence of the C=N double bond and the hydroxyl group attached to the nitrogen atom.

The oxime functional group possesses both nucleophilic and electrophilic characteristics, making it amphoteric. vedantu.com The nitrogen atom has a lone pair of electrons, rendering it a weak base and a nucleophilic center. vedantu.comacs.org Conversely, the hydroxyl proton is acidic and can be removed by a base. The carbon atom of the C=N bond is electrophilic and susceptible to attack by nucleophiles. libretexts.orgdalalinstitute.com This dual reactivity allows aldoximes to interact with a wide range of reagents.

Electrophiles can attack the oxygen atom, while nucleophiles target the carbon atom of the carbonyl group from which the oxime is derived. libretexts.org The coordination of the oxime group to metal centers can modulate this reactivity, either by activating the oxime for nucleophilic attack or by facilitating deprotonation for subsequent reaction with electrophiles. acs.org

| Reactive Site | Interaction Type | Reactant Type | Description |

| Nitrogen Atom | Nucleophilic | Electrophiles (e.g., Alkyl Halides) | The lone pair on the nitrogen can attack electrophilic centers, leading to N-functionalization. acs.org |

| Oxygen Atom | Nucleophilic | Electrophiles (e.g., Acyl Chlorides) | The oxygen atom can act as a nucleophile, particularly after deprotonation, leading to O-ethers or O-esters. acs.org |

| C=N Carbon Atom | Electrophilic | Nucleophiles (e.g., Organometallics) | The carbon atom is electron-deficient and can be attacked by various nucleophiles. libretexts.orgdalalinstitute.com |

| Hydroxyl Proton | Acidic | Bases | The proton on the hydroxyl group is weakly acidic and can be abstracted by bases, forming an oximate anion. vedantu.com |

This table summarizes the general nucleophilic and electrophilic sites of an aldoxime functional group.

The oxime moiety is a versatile functional group that can be converted into several other important chemical groups. These transformations are fundamental in multi-step organic synthesis. scribd.comfiveable.meslideshare.net

Common interconversions include:

Reduction to Primary Amines: Aldoximes can be reduced to the corresponding primary amines using various reducing agents, such as Lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (H₂/catalyst). vedantu.comrsc.orgvanderbilt.edu This pathway is highly valuable for synthesizing primary amines from aldehydes. rsc.org

Dehydration to Nitriles: One of the most characteristic reactions of aldoximes is dehydration to form nitriles (R-C≡N). This can be achieved using various dehydrating agents, such as acetic anhydride. google.com Enzymatic pathways using aldoxime dehydratase also facilitate this transformation. ebi.ac.uk

Hydrolysis to Aldehydes: Under acidic conditions, oximes can be hydrolyzed back to the parent aldehyde and hydroxylamine (B1172632). vedantu.com This reaction is essentially the reverse of the oxime formation.

| Transformation | Product Functional Group | Typical Reagents/Conditions | Reference |

| Reduction | Primary Amine (-CH₂-NH₂) | LiAlH₄; H₂/Pd, Pt, or Ni | vedantu.comrsc.org |

| Dehydration | Nitrile (-C≡N) | Acetic Anhydride; Thionyl Chloride; Heat | google.com |

| Hydrolysis | Aldehyde (-CHO) | Aqueous Acid (e.g., HCl, H₂SO₄), Heat | vedantu.com |

This table outlines common functional group interconversions starting from aldoximes.

Nucleophilic and Electrophilic Interactions

Cyclization Reactions Leading to Nitrogen-Containing Heterocycles

Aldoximes are key precursors for the synthesis of various nitrogen-containing heterocyclic compounds, which are significant scaffolds in medicinal chemistry and materials science. thieme-connect.comnih.govrsc.org

A prominent reaction of aldoximes is their conversion into isoxazolines. The standard method involves a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkene. thieme-connect.comchemrxiv.orgnih.gov The nitrile oxide is not typically isolated but is generated in situ from the corresponding aldoxime via oxidation. thieme-connect.comresearchgate.netrsc.org This transformation is applicable to a wide range of aryl aldoximes, and thus is a viable pathway for 2,3-Dichlorobenzaldoxime.

Several methods have been developed for the oxidative generation of nitrile oxides from aldoximes:

Halogenation-Elimination: The classical approach involves halogenating the oxime with an electrophilic halogen source (e.g., N-chlorosuccinimide), followed by base-promoted elimination of HX to yield the nitrile oxide. chemrxiv.org

Hypervalent Iodine Reagents: Reagents such as [Hydroxy(tosyloxy)iodo]benzene (HTIB, Koser's reagent) or (Diacetoxyiodo)benzene (DIB) can cleanly and efficiently oxidize aldoximes to nitrile oxides under mild, often metal-free, conditions. thieme-connect.comnih.gov

Catalytic Oxidative Methods: Systems using catalytic amounts of an iodide source like potassium iodide (KI) with a stoichiometric oxidant such as Oxone® mediate the formation of nitrile oxides. rsc.org

Electrochemical Synthesis: An electrochemical approach allows for the green and practical synthesis of isoxazolines from aldoximes by generating the reactive intermediate via electro-oxidation. chemrxiv.org

| Method | Oxidant/Reagent System | Key Features | Reference |

| Hypervalent Iodine | [Hydroxy(tosyloxy)iodo]benzene (HTIB) | Metal- and base-free, operationally simple. | thieme-connect.com |

| Hypervalent Iodine | (Diacetoxyiodo)benzene (DIB) | Mild and efficient for one-pot synthesis. | nih.gov |

| Catalytic Halogenation | KI (cat.), Oxone® | Uses a catalytic amount of iodide source. | rsc.org |

| Electrochemical | Electrochemical Cell | Green method, avoids chemical oxidants. | chemrxiv.org |

This table presents various modern methods for the synthesis of isoxazolines from aldoximes via in situ nitrile oxide formation.

Aldoximes can also serve as building blocks for other heterocycles, such as 1,2,4-triazoles. An effective route is the 1,3-dipolar cycloaddition reaction of an oxime with a nitrilimine. organic-chemistry.orgorganic-chemistry.org The nitrilimines are typically generated in situ from hydrazonoyl hydrochlorides in the presence of a base like triethylamine. organic-chemistry.org This method is broadly applicable to various aliphatic and aromatic aldoximes, suggesting its potential utility for this compound in the synthesis of 1,3,5-trisubstituted 1,2,4-triazoles. organic-chemistry.orgorganic-chemistry.org

Formation of Five-Membered Heterocycles (e.g., Isoxazolines)

Rearrangement Reactions

Rearrangement reactions involve the reorganization of a molecule's carbon skeleton or the migration of a substituent from one atom to another within the same molecule. rroij.com Aldoximes can undergo several synthetically useful rearrangements.

The most notable rearrangement for oximes is the Beckmann rearrangement . This reaction typically occurs under acidic conditions (using reagents like sulfuric acid, polyphosphoric acid, or phosphorus pentachloride) and transforms an aldoxime into a primary amide. vedantu.comlibretexts.org For an aldoxime like this compound, this would lead to the formation of N-(2,3-dichlorophenyl)formamide after hydrolysis of the initial nitrilium ion, or 2,3-dichlorobenzamide (B1301048) depending on the specific starting material and conditions if derived from a ketoxime.

Other potential, though less common for simple aldoximes, rearrangements include sigmatropic rearrangements. For instance, the chemrxiv.orgnih.gov-sigmatropic rearrangement can occur in derivatives of oximes, such as the Mislow–Evans rearrangement of allylic sulfoxides or the chemrxiv.orgnih.gov-Wittig rearrangement of allyl ethers of oximes. wikipedia.org These reactions involve a concerted pericyclic mechanism and are known for their high stereoselectivity. wikipedia.org

Oxidation and Reduction Chemistry

This compound, possessing a C=N-OH functional group, is susceptible to both oxidation and reduction, leading to a variety of products depending on the reagents and conditions employed.

The reduction of the oxime functional group can yield the corresponding primary amine, 2,3-dichlorobenzylamine. Strong reducing agents are typically required for this transformation.

| Reducing Agent | Product | Reaction Type |

| Lithium Aluminum Hydride (LiAlH₄) | 2,3-Dichlorobenzylamine | Reduction |

| Sodium Borohydride (B1222165) (NaBH₄) with catalyst | 2,3-Dichlorobenzylamine | Reduction |

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing oximes to primary amines. evitachem.comclinisciences.commasterorganicchemistry.com The reaction is typically carried out in an anhydrous ether solvent. Sodium borohydride (NaBH₄) is a milder reducing agent and is generally not effective for the reduction of oximes on its own. masterorganicchemistry.comecochem.com.co However, its reactivity can be enhanced by the addition of transition metal salts, such as nickel(II) chloride, allowing for the reduction to proceed. asianpubs.org

The oxidation of the oxime group can lead to several products, including the parent aldehyde (2,3-Dichlorobenzaldehyde) or further to the carboxylic acid (2,3-Dichlorobenzoic acid) under harsh conditions.

| Oxidizing Agent | Product(s) | Reaction Type |

| Potassium Permanganate (B83412) (KMnO₄) | 2,3-Dichlorobenzaldehyde (B127699) / 2,3-Dichlorobenzoic Acid | Oxidation |

| Chromate-based reagents (e.g., CrO₃) | 2,3-Dichlorobenzaldehyde / 2,3-Dichlorobenzoic Acid | Oxidation |

| Hydrogen Peroxide (H₂O₂) | Nitroso derivative | Oxidation |

Potassium permanganate is a strong oxidizing agent that can cleave the C=N bond of the oxime to regenerate the corresponding aldehyde. chemicalbook.com Under more vigorous conditions, further oxidation to the carboxylic acid can occur. Chromate reagents, often used in acidic media, are also capable of oxidizing oximes to aldehydes. libretexts.orgwikipedia.orgbioline.org.br The use of hydrogen peroxide may lead to the formation of nitroso derivatives. evitachem.com

Electrochemical methods offer a green and efficient alternative for the reduction of organic compounds. The electrochemical reduction of dichlorinated benzaldoximes has been shown to be an effective method for the synthesis of the corresponding dichlorobenzonitriles. Specifically, studies on 2,6-dichlorobenzaldoxime (B1311563) have demonstrated its conversion to 2,6-dichlorobenzonitrile (B3417380) through a domino oxidation-reduction sequence in an undivided electrochemical cell. researchgate.netthieme-connect.deunibe.ch

This process is highly likely to be applicable to this compound. The proposed mechanism involves the initial oxidation of the aldoxime at the anode (typically graphite) to form a nitrile oxide intermediate. This intermediate then migrates to the cathode (often lead or another suitable metal) where it is reduced to the final nitrile product.

Table of Electrochemical Reduction Parameters (based on 2,6-dichlorobenzaldoxime studies)

| Parameter | Condition |

| Cell Type | Undivided cell |

| Anode Material | Graphite |

| Cathode Material | Leaded foam alloys |

| Electrolyte | Methyltripropylammonium methylsulfate (B1228091) (MTPS) in acetonitrile (B52724) (ACN) |

| Reaction Pathway | Domino oxidation-reduction |

| Intermediate | Nitrile oxide |

| Final Product | 2,3-Dichlorobenzonitrile |

This electrochemical approach avoids the use of harsh chemical reagents and allows for a controlled and efficient synthesis of the nitrile.

Beyond simple oxidation to aldehydes or carboxylic acids, this compound can undergo more complex oxidative transformations, notably oxidative cyclization reactions to form heterocyclic compounds. A significant pathway involves the oxidation of the aldoxime to a nitrile oxide intermediate, which can then participate in cycloaddition reactions.

Hypervalent iodine(III) reagents, such as iodosobenzene (B1197198) diacetate or Koser's reagent, are particularly effective in promoting the oxidation of aldoximes to nitrile oxides. core.ac.ukbeilstein-journals.orgorganic-chemistry.orgresearchgate.net These reactive intermediates can be trapped in situ by a dipolarophile to yield various heterocyclic structures. For instance, intramolecular cycloaddition of an appropriately substituted aldoxime can lead to the formation of fused isoxazole (B147169) systems. nih.govorganic-chemistry.orgorganic-chemistry.orgmdpi.com

A study on the oxidative cycloaddition of various benzaldoximes, including the sterically hindered 2,6-dichlorobenzaldoxime, demonstrated the successful formation of isoxazole derivatives in the presence of hypervalent iodine reagents. core.ac.uk This suggests that this compound would also be a suitable substrate for such transformations.

Role As a Versatile Synthetic Building Block

Precursor to Complex Organic Scaffolds

In organic synthesis, the goal is often the construction of complex molecular frameworks from simpler, readily available starting materials. lkouniv.ac.in 2,3-Dichlorobenzaldoxime functions as such a starting point. The oxime group (-CH=NOH) is a reactive functional group that can be converted into other important functionalities, such as nitriles or amides, through dehydration or rearrangement reactions. For instance, the dehydration of an aldoxime is a common method to produce nitriles. This transformation is significant as the nitrile group is a key component in many organic compounds.

The dichlorinated phenyl group also plays a crucial role, influencing the reactivity of the molecule and providing sites for further functionalization through nucleophilic aromatic substitution or cross-coupling reactions, although such applications for this specific isomer are less commonly documented in readily available literature. The synthesis of various heterocyclic compounds, which form the core of many pharmaceutical and agrochemical products, can often begin with precursors like this compound. The strategic placement of the chlorine atoms can direct these subsequent reactions to achieve specific isomeric products.

Applications in Agrochemical Intermediate Synthesis

The most prominent and well-documented application of dichlorobenzaldoxime isomers is in the agrochemical industry. buyersguidechem.com Specifically, the related isomer, 2,6-dichlorobenzaldoxime (B1311563), is a critical intermediate in the manufacture of several benzoylurea (B1208200) insecticides. google.comgoogle.comchemball.com This class of insecticides acts as insect growth regulators by inhibiting chitin (B13524) synthesis. fao.orgwho.int

While direct synthesis routes starting from the 2,3-dichloro isomer are less detailed in public patents, the chemistry of the 2,6-isomer provides a clear blueprint for its potential role. The synthesis pathway typically involves the conversion of the dichlorobenzaldoxime to a dichlorobenzonitrile. unichemist.comresearcher.life This nitrile is then a precursor to the aniline (B41778) or benzoyl moiety required for the final benzoylurea structure.

Benzoyl urea (B33335) pesticides are a major class of insecticides, and their synthesis is a multi-step process. curresweb.comgoogle.com The synthesis of prominent members of this class, such as Lufenuron, Hexaflumuron (B1673140), and Diflubenzuron, starts from dichlorinated precursors. google.comgoogle.comunichemist.com A key step in this industrial synthesis is the formation of 2,6-dichlorobenzonitrile (B3417380) from 2,6-dichlorobenzaldoxime. unichemist.com This nitrile is then further processed to create the core structure of these potent insecticides.

Lufenuron, for example, has a chemical structure of (RS)-1-[2,5-dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]-3-(2,6-difluorobenzoyl)urea. fao.orgwho.int While Lufenuron itself contains a 2,5-dichloro-substituted phenyl ring, other benzoylureas like Hexaflumuron and Diflubenzuron are synthesized using intermediates derived from 2,6-dichlorobenzaldehyde (B137635) and its corresponding oxime. google.comgoogle.comunichemist.com The established industrial importance of the 2,6-isomer highlights the critical role of dichlorobenzaldoximes as a chemical family in the production of these essential agricultural products.

Table 1: Benzoyl Urea Insecticides Synthesized via Dichlorinated Intermediates

| Insecticide | CAS Number | Key Dichlorinated Precursor (Isomer) |

| Lufenuron | 103055-07-8 | 2,5-Dichlorophenyl moiety fao.orgwho.int |

| Hexaflumuron | 86479-06-3 | 2,6-Dichlorobenzaldoxime google.comunichemist.com |

| Diflubenzuron | 35367-38-5 | 2,6-Dichlorobenzaldoxime unichemist.com |

| Chlorfluazuron | 71422-67-8 | 2,6-Dichlorobenzaldoxime unichemist.com |

Applications in Specialty Chemical Synthesis

Beyond large-scale agrochemical production, this compound and its isomers are valuable in the synthesis of various specialty chemicals. vasantchemicals.comchemindigest.comelchemy.com These are chemicals produced in smaller volumes for specific, performance-enhancing applications across numerous industries, including pharmaceuticals, cosmetics, and materials science. pharmaknowledgeforum.com

For instance, the related compound alpha,3-Dichlorobenzaldoxime is noted for its use in producing specialty chemicals where its specific structure is leveraged to build more complex molecules with desired properties. evitachem.com The synthesis pathways can involve converting the oxime into a hydroxamoyl chloride, which is a reactive intermediate for creating various heterocyclic rings or other functional groups. These transformations are fundamental in medicinal chemistry and materials science for creating novel compounds with unique biological or physical properties.

Computational and Theoretical Investigations of 2,3 Dichlorobenzaldoxime

Electronic Structure and Reactivity Studies

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and spectroscopic properties. Computational methods allow for a detailed in-silico examination of these characteristics.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations are based on the principle that the ground-state energy of a molecule is a unique functional of its electron density. This approach is widely used for its balance of accuracy and computational cost, making it suitable for studying molecules of moderate size like 2,3-Dichlorobenzaldoxime.

A typical DFT study of this compound would involve geometry optimization to find the most stable three-dimensional arrangement of its atoms. Following optimization, various electronic properties can be calculated. These calculations rely on selecting an appropriate functional (e.g., B3LYP, which is a hybrid functional) and a basis set (e.g., 6-311++G(d,p)), which describes the atomic orbitals.

Table 1: Illustrative Optimized Geometrical Parameters of this compound (Theoretical)

This table illustrates the kind of data that would be obtained from a DFT geometry optimization. The values are hypothetical and serve as an example.

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C-Cl (C2) | 1.74 Å |

| C-Cl (C3) | 1.73 Å | |

| C=N | 1.28 Å | |

| N-O | 1.41 Å | |

| O-H | 0.97 Å | |

| Bond Angle | C1-C2-Cl | 119.5° |

| C2-C3-Cl | 120.5° | |

| C1-CH=N | 121.0° | |

| Dihedral Angle | C2-C1-CH=N | 180.0° |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, while a small gap indicates a molecule that is more easily polarized and more reactive. For this compound, FMO analysis would reveal the most probable sites for nucleophilic and electrophilic attack. The distribution of these orbitals across the molecule would show which atoms are most involved in these frontier orbitals.

Table 2: Illustrative Frontier Molecular Orbital Properties of this compound (Theoretical)

This table shows example data that would be generated from an FMO analysis. The values are for illustrative purposes.

| Property | Value (eV) |

| HOMO Energy | -6.50 |

| LUMO Energy | -1.25 |

| HOMO-LUMO Gap (ΔE) | 5.25 |

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards charged species. An MEP map displays the electrostatic potential on the surface of a molecule, typically represented by a color scale.

Regions of negative electrostatic potential, usually colored red, are electron-rich and are susceptible to electrophilic attack. These areas often correspond to lone pairs of electrons on electronegative atoms like oxygen and nitrogen. Conversely, regions of positive electrostatic potential, colored blue, are electron-poor and are prone to nucleophilic attack. These often surround hydrogen atoms, particularly those bonded to electronegative atoms. An MEP map of this compound would highlight the electron-rich areas around the oxygen and nitrogen of the oxime group and the chlorine atoms, and electron-deficient regions around the hydrogen atoms.

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry is instrumental in elucidating reaction mechanisms by identifying intermediates, transition states, and calculating activation energies. For a molecule like this compound, one could theoretically study various reactions, such as its hydrolysis, cycloaddition reactions, or rearrangements.

By mapping the potential energy surface of a reaction, chemists can determine the most likely pathway. This involves locating the transition state structures, which are saddle points on the energy landscape, and calculating the energy barrier that must be overcome for the reaction to proceed. Methods like Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that a transition state connects the reactants and products. Such studies provide deep insights into the step-by-step process of bond breaking and formation.

Structure-Reactivity Relationships from a Theoretical Perspective

Theoretical calculations can establish quantitative structure-reactivity relationships (QSRRs), which correlate a molecule's structural or electronic properties with its chemical reactivity. By systematically modifying the structure of a parent molecule and calculating relevant quantum chemical descriptors, it is possible to build predictive models of reactivity.

For this compound, one could theoretically investigate how changing the substituents on the benzene (B151609) ring affects its reactivity. For example, replacing the chlorine atoms with electron-donating or electron-withdrawing groups would alter the HOMO and LUMO energies, the charge distribution (as seen in MEP maps), and consequently, the molecule's susceptibility to certain reactions. These theoretical findings help in understanding and predicting how structural modifications can tune the chemical behavior of a molecule. Factors that contribute to high chemical potential and reactivity include the presence of weak bonds, a low-energy LUMO, a high-energy HOMO, and permanent charges.

Advanced Spectroscopic Characterization for Structural Elucidation and Mechanistic Studies

Application of Advanced Spectroscopic Techniques for Understanding Bonding and Conformation

The structural complexity of 2,3-Dichlorobenzaldoxime arises from several factors: the presence of the oxime functional group (C=N-OH), which allows for E/Z stereoisomerism; the rotational freedom around the single bond connecting the benzene (B151609) ring and the oxime group; and the potential for both intra- and intermolecular interactions. Advanced spectroscopic techniques, often paired with computational chemistry, provide the necessary tools to resolve these structural features.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the constitution and configuration of organic molecules. For this compound, ¹H and ¹³C NMR spectra would confirm the connectivity of atoms. Advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be pivotal in distinguishing between the E and Z isomers by identifying through-space proximity between the oxime proton (-OH) and the aldehyde proton (-CH=N). The relative stability of different conformers, arising from rotation around the C-C bond, can also be investigated using temperature-dependent NMR studies, which can reveal the energy barriers between different rotational states. auremn.org.br

Infrared (IR) and Raman spectroscopy are powerful probes of chemical bonding. eurjchem.com The vibrational frequencies of specific functional groups, such as the O-H, C=N, and C-Cl bonds, provide direct insight into the bond strength and the molecule's electronic environment. For instance, the position and shape of the O-H stretching band can indicate the presence and strength of hydrogen bonding. It is plausible that this compound could form intermolecular hydrogen-bonded dimers in the solid state, a phenomenon observed in related compounds like 2,4-Dichlorobenzaldoxime. biosynth.com Intramolecular hydrogen bonding between the oxime's hydroxyl proton and one of the ortho-chlorine atoms (O-H···Cl) might also occur, which would significantly influence the molecule's preferred conformation. nih.gov

X-ray Crystallography offers the most definitive method for determining the solid-state structure, providing precise measurements of bond lengths, bond angles, and torsional angles. A crystal structure would unambiguously establish the E/Z configuration of the C=N bond, the planarity of the molecule, and the exact nature of any intermolecular interactions, such as hydrogen bonding or π-π stacking between the aromatic rings. nih.govscispace.com

These experimental techniques are increasingly supported by theoretical calculations, such as Density Functional Theory (DFT). eurjchem.comfrontiersin.org Computational models can predict the relative energies of different isomers and conformers, calculate theoretical vibrational spectra, and map the electron density to analyze stereoelectronic effects, such as hyperconjugation, which influence conformational stability. beilstein-journals.org

Table 1: Spectroscopic Techniques for Structural Analysis of this compound

| Spectroscopic Technique | Parameter Measured | Structural Information Elucidated |

| ¹H, ¹³C, 2D NMR | Chemical shifts, coupling constants, Nuclear Overhauser Effect (NOE) | Connectivity, E/Z isomerism, preferred conformation |

| Infrared (IR) Spectroscopy | Vibrational frequencies (e.g., O-H, C=N stretch) | Presence and strength of hydrogen bonding, functional group identification |

| X-ray Crystallography | Electron density map, unit cell dimensions | Definitive bond lengths/angles, solid-state conformation, intermolecular interactions |

| UV-Vis Spectroscopy | Electronic transitions (λmax) | Conjugated system, differentiation of isomers |

| Computational (DFT) | Calculated energies, vibrational frequencies, NBO analysis | Relative stability of conformers/isomers, theoretical spectra, stereoelectronic effects |

In Situ Spectroscopic Monitoring of Reaction Intermediates

Understanding a chemical reaction's mechanism requires identifying the transient species that exist between reactants and products. Reaction intermediates are often highly reactive and short-lived, making their detection a significant challenge. numberanalytics.com In situ spectroscopy, which monitors the reaction mixture directly as it evolves, is a powerful tool for capturing and characterizing these fleeting species. rsc.org

For reactions involving this compound, such as its synthesis from 2,3-dichlorobenzaldehyde (B127699) and hydroxylamine (B1172632) or its subsequent conversion to other heterocyclic compounds, several in situ techniques could be employed. Time-resolved UV-Vis or fluorescence spectroscopy can be used to monitor the formation and decay of intermediates that possess a chromophore. researchgate.netnih.gov The appearance of a new absorption band that grows and then diminishes over the course of the reaction is strong evidence for an intermediate. researchgate.net

In situ FTIR and Raman spectroscopy can track changes in vibrational modes in real-time. rsc.orgdbatu.ac.in For example, during the formation of this compound, one could monitor the disappearance of the aldehyde's C=O stretching frequency and the concurrent appearance of the oxime's C=N and O-H bands. This allows for the optimization of reaction conditions and provides kinetic data.

When radical intermediates are suspected, Electron Spin Resonance (ESR) spectroscopy is the technique of choice. dbatu.ac.in Many organic reactions, particularly those initiated by light (photochemistry) or involving single-electron transfer, proceed via radical pathways. acs.org An ESR experiment performed during the reaction could detect any paramagnetic species, with the resulting spectrum providing information about the structure of the radical intermediate. numberanalytics.com Similarly, advanced NMR techniques like Chemically Induced Dynamic Nuclear Polarization (CIDNP) can be used to detect radical pair intermediates. dbatu.ac.in

The detection of these intermediates is crucial for building a complete mechanistic picture. For example, determining whether a reaction proceeds through a carbocation, a carbanion, or a radical intermediate dictates the expected reactivity and potential side products. numberanalytics.comddugu.ac.in

Table 2: Potential Reaction Intermediates and In Situ Detection Methods

| Potential Intermediate Type | Example Reaction | In Situ Spectroscopic Technique | Characteristic Spectral Signature |

| Nitrone | Oxidation of the oxime | In situ FTIR / ¹H NMR | Appearance of characteristic C=N⁺-O⁻ stretches / shifted proton signals |

| Radical Cation/Anion | Electron-transfer reaction | Time-resolved UV-Vis / ESR | New absorption bands in the visible region / specific g-factor and hyperfine splitting |

| Iminoxyl Radical | Homolytic cleavage of O-H bond | Electron Spin Resonance (ESR) | Signal characteristic of a radical with spin density on nitrogen and oxygen |

| Protonated Oxime | Acid-catalyzed rearrangement (e.g., Beckmann) | In situ NMR | Downfield shift of proton signals due to positive charge |

Future Research Directions and Unexplored Reactivity of 2,3 Dichlorobenzaldoxime

The strategic placement of chlorine atoms and the inherent reactivity of the oxime functional group make 2,3-Dichlorobenzaldoxime a compelling substrate for exploring novel synthetic transformations. Future research is poised to move beyond classical applications, venturing into advanced catalytic systems, unconventional reaction cascades, and the integration of modern synthetic tools like photoredox and electrochemical methods. These explorations promise to unlock new chemical space and provide efficient pathways to valuable chemical entities.

Q & A

Q. How should conflicting intellectual property claims impact the publication of this compound research?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.